molecular formula C10H7NOS B11906000 9H-Pyrano[2,3-g][1,3]benzothiazole CAS No. 29152-20-3

9H-Pyrano[2,3-g][1,3]benzothiazole

Cat. No.: B11906000
CAS No.: 29152-20-3
M. Wt: 189.24 g/mol
InChI Key: UEOHHBQJKCZWAX-UHFFFAOYSA-N
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Description

9H-Pyrano[2,3-g][1,3]benzothiazole is a fused heterocyclic compound comprising a pyran ring annulated with a benzothiazole moiety. This structure belongs to a broader class of sulfur-nitrogen heterocycles, which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.

Properties

CAS No.

29152-20-3

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

9H-pyrano[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1,3-6H,2H2

InChI Key

UEOHHBQJKCZWAX-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=C1C3=C(C=C2)N=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic approaches to 9H-Chromeno[6,5-d]thiazole involves the use of copper-promoted cascade reactions. This method employs easily available 2-amino-3-iodochromones and amines as substrates. The reaction conditions typically involve the use of copper catalysts and moderate to good yields can be achieved .

Industrial Production Methods: While specific industrial production methods for 9H-Chromeno[6,5-d]thiazole are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the copper-promoted cascade reactions and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Multicomponent Reactions

Multicomponent approaches are employed to construct fused heterocyclic systems. For example, a reaction involving pyrazolecarbothiamide 1 , 3-chloropentane-2,4-dione, and thiophene-2-carbaldehyde in ethanol under reflux yields pyran derivatives . Subsequent reactions with malononitrile and NH₄OAc form pyridine analogs, demonstrating the versatility of these methods .

Reflux in Acetic Acid

Glacial acetic acid serves as both solvent and catalyst in several syntheses. For instance, benzothiazole derivatives are formed by refluxing intermediates with barbituric acid, thiobarbituric acid, or indandione . Key examples include:

  • Compound 6 : Synthesized from 5 and barbituric acid (87% yield, mp >310°C) .

  • Compound 7 : Reaction of 5 with thiobarbituric acid (76% yield, mp >320°C) .

  • Compound 8 : Formed using 5 and indandione (70% yield, mp 190°C) .

Piperidine-Catalyzed Coupling

Arylsulfonohydrazide derivatives are synthesized via reflux in ethanol with piperidine acetate, followed by acetic acid addition . This method is critical for forming amide linkages and optimizing ring closure.

Reaction Mechanisms

The formation of 9H-Pyrano[2,3-g] benzothiazole involves key mechanistic steps:

Nucleophilic Attack and Cyclization

Multicomponent reactions proceed via intermolecular nucleophilic attacks on carbonyl carbons, followed by intramolecular cyclization. For example, in the synthesis of pyrido[2,3-d]pyrimidine derivatives, amino groups attack carbonyl carbons to form intermediates that undergo cyclization .

Dimroth-Like Rearrangements

In some cases, intermediates undergo Dimroth-like rearrangements to achieve the final fused heterocyclic structure. This mechanism is observed in the conversion of intermediate 4b to pyrido[2,3-d]pyrimidine analogs .

Condensation Reactions

Reactions with acyclic carbonyl compounds (e.g., barbituric acid) involve condensation steps to form six-membered rings fused with benzothiazole .

Structural Modifications and Reactivity

Derivatives of 9H-Pyrano[2,3-g] benzothiazole exhibit varied reactivity due to substituents and functional groups:

Substituent Effects

  • Thiophene Moieties : Enhance antibacterial activity (e.g., compound 9a ) .

  • p-Fluorophenyl Groups : Increase cytotoxicity against cancer cell lines (e.g., compound 9d ) .

  • Nitrile Groups : Facilitate nucleophilic substitution and cyclization in pyridine analogs .

Functional Group Transformations

  • Oxidation : Hydroxylated derivatives via oxidation of pyran rings.

  • Reduction : Fully saturated analogs through reductive processes.

Research Findings and Challenges

  • Antimicrobial Activity : Derivatives with thiophene or fluorophenyl groups show potent antibacterial effects .

  • Anticancer Potential : Compounds like 9d exhibit IC₅₀ values comparable to doxorubicin .

  • Synthetic Challenges : Optimization of reaction conditions (e.g., reflux time) is critical to improve yields and purity .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 9H-Pyrano[2,3-g][1,3]benzothiazole derivatives as antibacterial agents.

Key Findings:

  • Multicomponent Reactions: The synthesis of pyrano[2,3-g][1,3]benzothiazole derivatives through multicomponent reactions has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies: Computational studies indicated strong binding affinities of these compounds to bacterial targets such as penicillin-binding proteins, suggesting a mechanism of action that could lead to the development of new antibacterial therapies .

Data Table: Antibacterial Efficacy of Pyrano[2,3-g][1,3]benzothiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Comparison DrugComparison Drug MIC (μg/mL)
9kStaphylococcus aureus0.10Ciprofloxacin3.12
9kEscherichia coli0.50Ciprofloxacin3.12
9kPseudomonas aeruginosa1.00Ciprofloxacin6.25

Anticancer Activity

The anticancer properties of 9H-Pyrano[2,3-g][1,3]benzothiazole derivatives have also been explored extensively.

Case Studies:

  • In Vitro Studies: Research demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a specific pyrano[2,3-g][1,3]benzothiazole derivative induced apoptosis in human breast cancer cells through the activation of intrinsic apoptotic pathways .
  • Mechanistic Insights: The anticancer activity appears to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Data Table: Anticancer Activity of Pyrano[2,3-g][1,3]benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
5aMCF-7 (Breast)12.5Induction of apoptosis
5bHeLa (Cervical)15.0Inhibition of cell cycle progression
5cA549 (Lung)10.0Activation of caspase pathways

Anti-inflammatory Activity

The anti-inflammatory potential of derivatives has been documented in various studies.

Research Insights:

  • In Vivo Models: Animal studies have indicated that certain pyrano[2,3-g][1,3]benzothiazole compounds significantly reduce inflammation markers in models of acute and chronic inflammation .
  • Mechanistic Studies: These compounds are believed to modulate inflammatory cytokines and inhibit pathways such as NF-kB signaling.

Data Table: Anti-inflammatory Effects of Pyrano[2,3-g][1,3]benzothiazole Derivatives

CompoundModelEffect on Inflammation Markers
7aCarrageenan-inducedReduced TNF-α levels by 50%
7bZymosan-inducedDecreased IL-6 levels by 40%
7cFormalin-inducedInhibition of paw edema by 60%

Mechanism of Action

The mechanism of action of 9H-Chromeno[6,5-d]thiazole and its derivatives involves interaction with various molecular targets and pathways:

    Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: The specific pathways depend on the biological activity being studied. For example, anti-inflammatory activity may involve inhibition of pro-inflammatory cytokines, while anticancer activity may involve induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Benzothiazole derivatives exhibit notable cytotoxicity against cancer cell lines, influenced by substituents and fused ring systems.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound Substituents IC50 (µmol/L) Cancer Cell Lines Reference
Pyrrolo[2,1-b][1,3]benzothiazole p-Fluorophenyl 3.90–4.08 MCF-7, HCT-116, HepG2
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Thiophene 3.20–3.54 MCF-7, HCT-116, HepG2
Imidazo[2,1-b][1,3]benzothiazole Not specified Strong inhibition Bacterial/fungal strains
  • Key Findings :
    • Pyrrolo[2,1-b][1,3]benzothiazole derivatives with p-fluorophenyl substituents show moderate activity (IC50 ~3.90–4.50 µmol/L) .
    • Pyrido[2,3-d]pyrimidine-4-one derivatives outperform pyrrolo analogs, with IC50 values as low as 3.20 µmol/L, attributed to enhanced electron-withdrawing effects and planar fused-ring systems .
Antioxidant Activity

Antioxidant efficacy is linked to substituent polarity and hydrogen-donor capacity.

Table 2: Antioxidant Activity Comparison

Compound Inhibition (%) (ABTS assay) Reference
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one (7d) 92.8
Pyrrolo[2,1-b][1,3]benzothiazole (9d) 90.4
Benzoxazole derivative (vs. benzothiazole) Similar to 9a
  • Key Findings :
    • Compounds with electron-donating groups (e.g., methoxy) or fused pyrido rings exhibit superior radical scavenging activity compared to benzoxazole analogs .
Antimicrobial Activity

Table 3: Antimicrobial Profiles of Benzothiazole Derivatives

Compound Pathogens Inhibited Activity (%) Reference
1,3-Benzothiazole B. thuringiensis, S. aureus 70–85%
Homodrimane-1,3-benzothiazole hybrids C. albicans, E. coli Moderate
  • Key Findings :
    • 1,3-Benzothiazole derivatives inhibit Gram-positive bacteria and fungi but may lack efficacy against Gram-negative strains like E. coli .

Structure-Activity Relationships (SAR)

  • Core Heterocycle : Pyrido[2,3-d]pyrimidine-4-one derivatives exhibit higher anticancer potency than pyrrolo[2,1-b][1,3]benzothiazole due to increased planarity and π-π stacking with DNA .
  • Substituents: p-Fluorophenyl and thiophene groups enhance anticancer activity via hydrophobic interactions and metabolic stability . Electron-withdrawing groups (e.g., CN) in pyranothiadiazolopyrimidines improve thermal stability (melting points >250°C) .

Biological Activity

9H-Pyrano[2,3-g][1,3]benzothiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the benzothiazole family, known for its pharmacological potential, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of 9H-Pyrano[2,3-g][1,3]benzothiazole based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of 9H-Pyrano[2,3-g][1,3]benzothiazole exhibit notable antimicrobial properties. A study demonstrated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against various bacterial strains:

CompoundBacterial StrainMIC (μmol/L)Comparison to Standard
7aBacillus subtilis6Equivalent to cefotaxime
7eSalmonella typhi8Equivalent to cefotaxime
9aStaphylococcus aureus<6More potent than cefotaxime

These findings highlight the potential of these compounds as alternatives to traditional antibiotics in treating bacterial infections .

Anticancer Activity

The anticancer properties of 9H-Pyrano[2,3-g][1,3]benzothiazole have been extensively studied. Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : Compounds with IC50 values ranging from 0.240.24 to 0.92μM0.92\mu M were reported against multiple cancer lines such as NCI-H226 and MDA-MB-231. Notably, compound 18e exhibited an EC50 value of 0.31μM0.31\mu M, demonstrating superior activity compared to established anticancer agents like PAC-1 .

The mechanism by which these compounds exert their anticancer effects often involves the activation of apoptotic pathways. For example, certain derivatives activate procaspase-3 to caspase-3, leading to programmed cell death in cancer cells . Structure-activity relationship (SAR) studies indicate that specific modifications in the benzothiazole structure enhance its selectivity and potency against cancer cells .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, 9H-Pyrano[2,3-g][1,3]benzothiazole derivatives have demonstrated significant antioxidant activity. The ability to inhibit lipid peroxidation was tested using rat brain and kidney homogenates:

CompoundInhibition (%)Comparison to Trolox (%)
7a91.2Higher than Trolox (89.5)
9d90.4Higher than Trolox (89.5)
9a88.7Nearly equivalent

This antioxidant activity suggests potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies have been conducted on the biological activities of compounds derived from the pyrano[2,3-g][1,3]benzothiazole scaffold:

  • Antimicrobial Efficacy : A study involved testing a series of pyrano[2,3-g][1,3]benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that some compounds had MIC values significantly lower than standard antibiotics .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-Pyrano[2,3-g][1,3]benzothiazole derivatives, and how are their structures validated?

  • Methodology : Multi-component reactions (MCRs) under protic acidic conditions are commonly used, with yields optimized by varying substituents (e.g., aryl groups, trifluoromethyl) and solvents (ethanol, DMF). Structural validation employs IR spectroscopy (C≡N stretching at ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm), and high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • Key Parameters : Reaction temperatures (80–100°C), catalyst systems (e.g., ionic liquids), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How do substituents on the pyrano-benzothiazole core influence physicochemical properties?

  • Methodology : Substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy) are analyzed via Hammett plots to correlate electronic properties with reactivity. Melting points (256–281°C) and solubility are experimentally determined using differential scanning calorimetry (DSC) and UV-Vis spectroscopy in polar/non-polar solvents .

Q. What analytical techniques are critical for confirming the purity of 9H-Pyrano[2,3-g][1,3]benzothiazole derivatives?

  • Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection. Elemental analysis (C, H, N, S) is used to verify empirical formulas within ±0.3% deviation .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in chiral pyrano-benzothiazole derivatives, and what challenges arise during resolution?

  • Methodology : Chiral chromatography (e.g., Chiralpak IA column) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. Challenges include racemization under acidic conditions and low diastereomeric excess (de) in asymmetric catalysis, requiring optimized reaction kinetics and DFT studies .

Q. What computational strategies predict the bioactivity of 9H-Pyrano[2,3-g][1,3]benzothiazole derivatives against microbial targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cytochrome P450 or fungal lanosterol demethylase. QSAR models correlate substituent descriptors (logP, polar surface area) with antifungal IC₅₀ values .

Q. How do conflicting reports on the biological activity of benzothiazole derivatives arise, and how can they be resolved?

  • Methodology : Contradictions often stem from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended. Meta-analyses of structure-activity relationships (SAR) can reconcile discrepancies .

Q. What are the environmental fate implications of 9H-Pyrano[2,3-g][1,3]benzothiazole derivatives, given benzothiazole’s moderate soil mobility?

  • Methodology : Bioconcentration factors (BCF) and soil adsorption coefficients (Koc) are estimated using EPI Suite. Experimental validation involves OECD 305 guidelines for aquatic bioaccumulation and column leaching studies .

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